2-((3-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((3-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . These compounds have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method involves the Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
This compound has been evaluated for its antitumor properties . Derivatives of thieno[3,2-d]pyrimidine, which share a similar core structure, have shown potent antitumor activities. They act as EZH2 inhibitors and have been synthesized to improve upon existing antitumor agents like tazemetostat . These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, making them promising candidates for cancer therapy research.
Tuberculosis Treatment
Thieno[3,2-d]pyrimidin-4-amines, closely related to the compound , have been reported to inhibit Mycobacterium tuberculosis bd oxidase (Cyt-bd). This enzyme is a potential target for tuberculosis treatment, and the inhibition of Cyt-bd could lead to the development of new antitubercular drugs .
Organic Light-Emitting Diodes (OLEDs)
Compounds with a benzo[4,5]furo[3,2-d]pyrimidine core have been used as n-type hosts for blue phosphorescent OLEDs . The structural similarity suggests that the compound could be explored for its electron-transport properties, which are crucial for the efficiency and performance of OLEDs.
Antimycobacterial Agents
Thieno[2,3-d]pyrimidin-4(3H)-ones have been designed and evaluated for their antimycobacterial activity. Some derivatives have shown significant activity against Mycobacterium tuberculosis, indicating the potential of the compound as a scaffold for developing new antimycobacterial agents .
High Triplet Energy Hosts
The compound’s core structure is similar to that used in the synthesis of high triplet energy hosts for electroluminescent devices. These hosts are designed to have both blocking groups and hole-transport-type groups, which are essential for the development of efficient electroluminescent materials .
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antimicrobial activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that similar compounds have significant antimycobacterial activity . This suggests that the compound may interact with bacterial proteins or enzymes, disrupting their normal function and leading to the death of the bacteria.
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication, leading to bacterial death .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth, as evidenced by its antimicrobial activity . This is likely due to the disruption of essential biochemical pathways in the bacteria, leading to their death.
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3OS/c26-19-11-7-8-17(14-19)16-31-25-28-22-21(18-9-3-1-4-10-18)15-27-23(22)24(30)29(25)20-12-5-2-6-13-20/h1-15,27H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWYOOWVGWYLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.